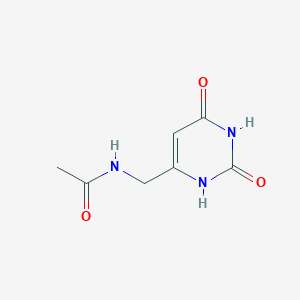
2,4-Dicloro-6-(4-metoxifenil)pirimidina
Descripción general
Descripción
2,4-Dichloro-6-(4-methoxyphenyl)pyrimidine is a chemical compound with the molecular formula C11H8Cl2N2O and a molecular weight of 255.1 . It is a solid substance that is stored in a refrigerator .
Molecular Structure Analysis
The InChI code for 2,4-Dichloro-6-(4-methoxyphenyl)pyrimidine is 1S/C11H8Cl2N2O/c1-16-8-4-2-7(3-5-8)9-6-10(12)15-11(13)14-9/h2-6H,1H3 .Physical And Chemical Properties Analysis
2,4-Dichloro-6-(4-methoxyphenyl)pyrimidine is a solid substance that is stored in a refrigerator . It has a molecular weight of 255.1 .Aplicaciones Científicas De Investigación
Aplicaciones Antiinflamatorias
Las pirimidinas, incluyendo la 2,4-Dicloro-6-(4-metoxifenil)pirimidina, se ha encontrado que exhiben una gama de efectos farmacológicos incluyendo actividades antiinflamatorias . Inhiben la expresión y las actividades de ciertos mediadores inflamatorios vitales como la prostaglandina E2, la óxido nítrico sintasa inducible, el factor de necrosis tumoral-α, el factor nuclear κB, los leucotrienos y algunas interleucinas .
Absorbentes de Luz UV
La this compound se ha utilizado en la síntesis de derivados de bis(resorcinil) triazina, que pueden utilizarse como absorbentes de luz UV . Estos compuestos pueden proteger los materiales de los efectos nocivos de la radiación UV.
Síntesis de Pirimidinas Disustituidas
La this compound puede utilizarse como reactivo de partida para la síntesis de pirimidinas disustituidas . Este proceso implica acoplamiento cruzado de amina y Suzuki-Miyaura en tándem .
Síntesis de Biarilpirimidinas
Este compuesto se ha utilizado en la síntesis de biarilpirimidinas que implican acoplamiento cruzado de biarilo . Las biarilpirimidinas tienen diversas aplicaciones en química medicinal.
Síntesis de (2-cloro-6-metil-pirimidin-4-il)-(2,3-dihidro-benzotiazol-6-il)-amina
La this compound se utiliza en la síntesis de (2-cloro-6-metil-pirimidin-4-il)-(2,3-dihidro-benzotiazol-6-il)-amina . Este compuesto tiene posibles aplicaciones en investigación farmacéutica.
Desarrollo de Nuevos Agentes Antiinflamatorios
El análisis detallado de la relación estructura-actividad (SAR) de las pirimidinas proporciona pistas para la síntesis de nuevos análogos de pirimidina que poseen una actividad antiinflamatoria mejorada con una toxicidad mínima . La this compound podría ser un punto de partida valioso para tales desarrollos.
Mecanismo De Acción
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,4-Dichloro-6-(4-methoxyphenyl)pyrimidine. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Other factors like pH, presence of other compounds, and specific cellular or tissue environments can also impact its action and efficacy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-Dichloro-6-(4-methoxyphenyl)pyrimidine has several advantages for laboratory experiments. It is relatively inexpensive, easy to obtain, and has a wide range of applications. Additionally, 2,4-Dichloro-6-(4-methoxyphenyl)pyrimidine is relatively stable, making it ideal for long-term experiments. However, one of the main limitations of 2,4-Dichloro-6-(4-methoxyphenyl)pyrimidine is its potential toxicity. Therefore, it is important to use caution when handling and using 2,4-Dichloro-6-(4-methoxyphenyl)pyrimidine in laboratory experiments.
Direcciones Futuras
The potential future directions for 2,4-Dichloro-6-(4-methoxyphenyl)pyrimidine are numerous. For example, 2,4-Dichloro-6-(4-methoxyphenyl)pyrimidine could be used in the development of new drugs or diagnostic tests for diseases. Additionally, 2,4-Dichloro-6-(4-methoxyphenyl)pyrimidine could be used in the study of environmental pollutants and their effects on the human body. Finally, 2,4-Dichloro-6-(4-methoxyphenyl)pyrimidine could be used in the development of new treatments for neurological disorders, such as Parkinson's disease or epilepsy.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
2,4-Dichloro-6-(4-methoxyphenyl)pyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound has been shown to inhibit certain enzymes, which can affect biochemical pathways and cellular processes. For example, it may interact with enzymes involved in nucleotide synthesis, thereby influencing DNA and RNA synthesis. The nature of these interactions can vary, but they often involve binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .
Cellular Effects
2,4-Dichloro-6-(4-methoxyphenyl)pyrimidine has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response. Additionally, it can impact cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of action of 2,4-Dichloro-6-(4-methoxyphenyl)pyrimidine involves its interactions with biomolecules at the molecular level. The compound can bind to specific proteins and enzymes, leading to inhibition or activation of their functions. For example, it may inhibit the activity of kinases, which are enzymes that play a crucial role in cell signaling pathways. This inhibition can result in altered phosphorylation states of target proteins, affecting downstream signaling events. Additionally, 2,4-Dichloro-6-(4-methoxyphenyl)pyrimidine may influence gene expression by binding to transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Dichloro-6-(4-methoxyphenyl)pyrimidine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2,4-Dichloro-6-(4-methoxyphenyl)pyrimidine is relatively stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, such as prolonged inhibition of enzyme activity or persistent alterations in gene expression .
Dosage Effects in Animal Models
The effects of 2,4-Dichloro-6-(4-methoxyphenyl)pyrimidine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways or regulation of gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage, disruption of normal cellular functions, and induction of stress responses. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
2,4-Dichloro-6-(4-methoxyphenyl)pyrimidine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound may undergo biotransformation, leading to the formation of metabolites that can have different biological activities. These metabolic pathways can influence the overall effects of 2,4-Dichloro-6-(4-methoxyphenyl)pyrimidine on cellular function and organismal health .
Transport and Distribution
The transport and distribution of 2,4-Dichloro-6-(4-methoxyphenyl)pyrimidine within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of 2,4-Dichloro-6-(4-methoxyphenyl)pyrimidine can influence its efficacy and toxicity, as well as its interactions with other biomolecules .
Subcellular Localization
The subcellular localization of 2,4-Dichloro-6-(4-methoxyphenyl)pyrimidine is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect energy production and metabolic processes. The subcellular localization of 2,4-Dichloro-6-(4-methoxyphenyl)pyrimidine can influence its overall impact on cellular function .
Propiedades
IUPAC Name |
2,4-dichloro-6-(4-methoxyphenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O/c1-16-8-4-2-7(3-5-8)9-6-10(12)15-11(13)14-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHGNJWTEXUEGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626984 | |
| Record name | 2,4-Dichloro-6-(4-methoxyphenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
163263-91-0 | |
| Record name | 2,4-Dichloro-6-(4-methoxyphenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4,4,5,5-Tetramethyl-2-[3-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1603913.png)
![4-[4-(Bromomethyl)phenoxy]tetrahydropyran](/img/structure/B1603914.png)
![2-Bromo-1-[4-(3-bromothien-2-yl)phenyl]ethanone](/img/structure/B1603917.png)






![6-chloropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B1603924.png)